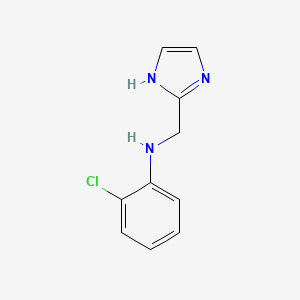

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

2-chloro-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10ClN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |

InChI Key |

GMPDHSZMLARYRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=NC=CN2)Cl |

Origin of Product |

United States |

Nucleophilic Substitution:this Approach Utilizes the Reaction Between 2 Chloromethyl 1h Imidazole and 2 Chloroaniline.researchgate.netthe Aniline Nitrogen Acts As a Nucleophile, Displacing the Chloride Ion from the Methylene Group of the Imidazole Precursor. This Reaction is Typically Carried out in the Presence of a Non Nucleophilic Base to Neutralize the Hcl Generated During the Reaction. the Choice of Solvent is Critical and Can Significantly Influence the Reaction Rate and Yield.rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline. Key factors include the choice of solvent and the use of catalysts to enhance reaction rates and selectivity. orgsyn.org

Solvent Effects on Synthetic Outcomes

The solvent plays a crucial role in the C-N bond formation step, influencing reactant solubility, reaction rates, and in some cases, selectivity.

For nucleophilic substitution reactions , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents can solvate the cation while leaving the nucleophile (aniline) relatively free, thereby accelerating the reaction. In some modern approaches, ionic liquids have been used as "green" solvent alternatives, which can enhance selectivity in N-alkylation of anilines by minimizing over-alkylation. rsc.orgpsu.edu

For reductive amination , the choice of solvent depends on the reducing agent. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used, especially when sodium borohydride (B1222165) is the reductant. The use of certain solvents can also affect the stability of the intermediate imine.

Below is a table illustrating the typical effect of solvents on the yield of N-alkylation reactions of anilines, based on analogous systems found in the literature.

| Solvent | Type | Typical Yield (%) | Rationale |

| Dichloromethane | Non-polar | Low to Moderate | Low solubility of reactants can lead to slow reaction rates. psu.edu |

| Acetonitrile | Polar Aprotic | Moderate to High | Good solvent for both reactants, facilitates SN2 reactions. psu.edu |

| DMSO | Polar Aprotic | High | Excellent solvating power for salts and polar reactants, often accelerating rates. psu.edu |

| Ionic Liquid ([bmim]PF₆) | Ionic Liquid | High to Excellent | Can promote selectivity and allow for easy catalyst recycling. organic-chemistry.org |

| Water | Polar Protic | Variable | Considered a green solvent, but its utility depends on the specific reaction and catalyst system. |

Catalyst Development and Ligand Design for Enhanced Selectivity

While the direct nucleophilic substitution may proceed without a catalyst, certain C-N bond-forming reactions can be significantly improved by catalysis.

For Reductive Amination: A range of heterogeneous and homogeneous catalysts have been developed. Noble metal catalysts like Palladium on carbon (Pd/C) or ruthenium-based complexes are highly effective for the hydrogenation of the imine intermediate. nih.govorganic-chemistry.org More recently, catalysts based on more abundant and less toxic metals, such as cobalt and iron, have been developed. mdpi.comresearchgate.netresearchgate.net The design of these catalysts focuses on providing active sites for both the imine formation and its subsequent reduction.

For C-N Coupling Reactions: As an alternative to direct substitution, copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) represent a powerful method for forming C-N bonds. researchgate.net These reactions typically involve an aryl halide and an amine. While not the primary route for this specific aliphatic linkage, related catalytic systems are instrumental in modern organic synthesis. For instance, CuI-catalyzed reactions, often promoted by amino acids as ligands, can facilitate the coupling of N-containing heterocycles with aryl halides under mild conditions. nih.gov The development of specific ligands is key to achieving high yields and selectivity in these transformations.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of chemical compounds is of growing importance. For the synthesis of this compound, several strategies can be employed to reduce its environmental impact.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key principle. Water is an ideal green solvent, and some C-N bond-forming reactions can be performed in aqueous media. tandfonline.com Ionic liquids are another alternative, offering benefits such as low volatility and potential for recycling. rsc.orgpsu.edu Deep eutectic solvents (DESs) are also emerging as sustainable media for reactions like the alkylation of anilines. rsc.org

Catalyst-Free and Metal-Free Reactions: Whenever possible, avoiding the use of heavy metal catalysts is desirable. Some modern synthetic methods aim to achieve C-N bond formation under metal/catalyst-free conditions, for example, through sequential cascades at room temperature. researchgate.netdongguk.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reductive amination, for example, is generally considered an atom-economical reaction.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption.

Use of Renewable Feedstocks: While not directly applicable to this specific molecule based on current common precursors, a broader green chemistry approach would involve sourcing starting materials from renewable biomass where feasible. nih.gov

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H-NMR spectrum is used to identify the different types of protons in the molecule based on their unique electronic environments. The spectrum for this compound is expected to show distinct signals corresponding to the protons on the chloroaniline ring, the imidazole (B134444) ring, the linking methylene (B1212753) group, and the amine and imidazole N-H protons.

The aromatic region would feature complex multiplets for the four protons on the 2-chloroaniline (B154045) ring. The protons on the imidazole ring typically appear as singlets or narrow doublets. chemicalbook.com The methylene bridge protons, being adjacent to both an aromatic system and an amine, would likely appear as a singlet or a doublet if coupled to the amine proton. The N-H protons of the secondary amine and the imidazole ring are often broad and their chemical shift can be concentration and solvent dependent.

Expected ¹H-NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Imidazole N-H | 10.0 - 12.0 | Broad Singlet | N/A |

| Aniline (B41778) N-H | 5.0 - 6.0 | Broad Singlet / Triplet | ~5-6 Hz (if coupled to CH₂) |

| Aniline Ring (4H) | 6.7 - 7.4 | Multiplet | ~7-9 Hz (ortho), ~2-3 Hz (meta) |

| Imidazole Ring (H4/H5) | ~7.1 | Singlet / Doublet | ~1.0 Hz chemicalbook.com |

| Methylene Bridge (-CH₂-) | ~4.5 | Singlet / Doublet | ~5-6 Hz (if coupled to N-H) |

The ¹³C-NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state (aliphatic, aromatic, etc.). For this compound, ten distinct carbon signals are anticipated, corresponding to the six carbons of the chloroaniline ring, the three carbons of the imidazole ring, and the single methylene bridge carbon. The presence of tautomerization in imidazole rings can sometimes lead to peak broadening or the absence of certain signals in solution-state NMR. mdpi.com

Expected ¹³C-NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 145 - 150 |

| Aniline C-N | 140 - 145 |

| Aniline C-Cl | 120 - 125 |

| Aniline C-H (x4) | 115 - 130 |

| Imidazole C4/C5 | 115 - 128 |

| Methylene Bridge (-CH₂-) | 40 - 50 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the adjacent protons on the chloroaniline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals from the aromatic rings and the methylene bridge to their corresponding carbon signals in the ¹³C-NMR spectrum.

A correlation from the methylene bridge protons (-CH₂-) to the C2 carbon of the imidazole ring.

A correlation from the methylene bridge protons to the carbon atom of the aniline ring bonded to the nitrogen (C-N).

A correlation from the aniline N-H proton to the methylene carbon and to the carbons in the aniline ring that are two bonds away.

These HMBC correlations would provide unequivocal proof that the 2-chloroaniline and 1H-imidazole-2-yl moieties are connected via the methylene bridge.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. The band around 1490 cm⁻¹ is often attributed to the stretching vibration of the aromatic C=C bond in chloroaniline. researchgate.net

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine & Imidazole | 3200 - 3400 (broad) |

| Aromatic C-H Stretch | Aniline & Imidazole Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene Bridge (-CH₂-) | 2850 - 2960 |

| C=C and C=N Stretch | Aromatic Rings | 1450 - 1600 |

| C-N Stretch | Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl Chloride | 1000 - 1100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

For this compound (C₁₀H₁₀ClN₃), the nominal molecular weight is approximately 207.66 g/mol . A key feature in the mass spectrum would be the isotopic pattern for the molecular ion, caused by the presence of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two peaks in the mass spectrum for any chlorine-containing fragment: a more intense peak (M) and a less intense peak at two mass units higher (M+2).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula.

Molecular Formula: C₁₀H₁₀ClN₃

Monoisotopic Mass: 207.0563 Da

Expected HRMS (ESI+) m/z: 208.0641 for the protonated molecule [M+H]⁺ (C₁₀H₁₁ClN₃⁺)

Analysis of the fragmentation pattern can further confirm the structure. The most probable fragmentation would involve the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, as it is a benzylic position. This would lead to two primary fragment ions:

An imidazolylmethyl cation (m/z ≈ 81)

A 2-chloroaniline radical cation (m/z ≈ 127)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light.

The structure of this compound contains two primary chromophores: the 2-chloroaniline ring and the 1H-imidazole ring. The aniline portion is known to exhibit strong absorption in the UV region due to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the non-bonding electrons of the nitrogen atom. The presence of the chloro-substituent and the N-alkylation can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Similarly, the imidazole ring is an aromatic heterocycle and also possesses π-electron systems that give rise to π → π* transitions. The electronic spectrum of the entire molecule is a composite of the transitions originating from these individual chromophoric units, potentially with shifts due to their electronic interaction through the methylene bridge.

Studies on structurally related benzimidazole (B57391) derivatives have shown that electronic transitions are influenced by the molecular geometry and solvent polarity. nih.govtubitak.gov.tr For instance, the UV-Vis spectra of novel azo dyes incorporating benzimidazole moieties have been analyzed to understand their tautomeric forms and solvatochromic behavior. tubitak.gov.tr The analysis of aniline derivatives often reveals shifts in absorption maxima depending on the solvent environment, a phenomenon known as solvatochromism, which provides insight into solute-solvent interactions. ajrsp.com

The expected UV-Vis spectrum for this compound would likely display characteristic absorption bands corresponding to the electronic transitions within its aromatic systems.

Table 1: Expected Electronic Transitions and Chromophores

| Chromophore | Type of Transition | Expected Wavelength Region |

|---|---|---|

| 2-Chloroaniline | π → π* | ~240-290 nm |

| 2-Chloroaniline | n → π* | >290 nm (typically lower intensity) |

Note: The exact λmax values can vary based on solvent and conjugation effects.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the solid-state architecture.

While the specific crystal structure for this compound is not detailed in available literature, analysis of related structures provides a strong basis for predicting its molecular architecture. For example, the crystal structure of N-(2-Chloro-quinolin-3-ylmethyl-ene)aniline shows a dihedral angle of 16.61 (2)° between the quinoline (B57606) and phenylamine planes, with intermolecular C-H⋯π and Cl⋯π interactions influencing the crystal packing. nih.gov In another related compound, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the imidazole plane forms a dihedral angle of 20.8 (1)° with the bicyclic pyrrolopyrimidine system, and the crystal structure is stabilized by hydrogen bonds. researchgate.net

For this compound, the following structural features would be anticipated:

Molecular Conformation: The molecule is non-planar. There will be a specific dihedral angle between the planes of the 2-chloroaniline ring and the imidazole ring, dictated by the rotational freedom around the C-N and C-C single bonds of the methylene bridge.

Bond Parameters: Standard bond lengths and angles for sp² and sp³ hybridized carbon, nitrogen, and chlorine atoms are expected. For instance, C-Cl bond lengths in aromatic rings are typically around 1.74 Å, and C-N bond lengths will vary depending on their single or double bond character within the rings and the linker.

Intermolecular Interactions: The presence of the N-H group in the imidazole ring and the secondary amine nitrogen allows for the formation of hydrogen bonds (e.g., N-H···N), which are likely to be a dominant feature in the crystal packing, potentially forming chains or sheets. The aromatic rings can participate in π–π stacking interactions, and the chlorine atom may engage in C-H···Cl or Cl···π interactions. nih.gov

Table 2: Predicted Crystallographic Parameters and Interactions

| Parameter | Predicted Feature/Value |

|---|---|

| Crystal System | (e.g., Monoclinic, Orthorhombic) |

| Space Group | (e.g., P2₁/c, Pbca) |

| Key Dihedral Angle | Angle between the aniline and imidazole rings |

| Primary Intermolecular Forces | N-H···N Hydrogen Bonding |

Note: This table represents expected features based on analogous structures; actual values require experimental determination.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. This comparison is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The molecular formula for this compound is C₁₀H₁₀ClN₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u).

Calculation of Theoretical Percentages:

Molecular Weight = (10 * 12.011) + (10 * 1.008) + (1 * 35.453) + (3 * 14.007) = 207.66 g/mol

%C = (10 * 12.011 / 207.66) * 100 = 57.85%

%H = (10 * 1.008 / 207.66) * 100 = 4.85%

%Cl = (1 * 35.453 / 207.66) * 100 = 17.07%

%N = (3 * 14.007 / 207.66) * 100 = 20.23%

In a typical research setting, the synthesized compound would be analyzed, and the experimental results (e.g., C, 57.80%; H, 4.88%; N, 20.19%) would be compared to these theoretical values. A close agreement, generally within ±0.4%, is considered strong evidence for the assigned molecular formula and the successful synthesis of the target compound. lew.ro

Table 3: Elemental Composition Data

| Element | Symbol | Atomic Weight (u) | Molecular Formula: C₁₀H₁₀ClN₃ | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 57.85% |

| Hydrogen | H | 1.008 | 10 | 4.85% |

| Chlorine | Cl | 35.453 | 1 | 17.07% |

| Nitrogen | N | 14.007 | 3 | 20.23% |

| Total | | | MW: 207.66 | 100.00% |

Computational and Theoretical Investigations of 2 Chloro N 1h Imidazol 2 Ylmethyl Aniline

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry Optimization

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is crucial as the molecular geometry is the foundation for calculating all other molecular properties. For 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline, this optimization is typically performed using Density Functional Theory (DFT) and ab initio methods.

DFT methods, particularly with the B3LYP functional, are widely used for their balance of accuracy and computational cost. The choice of basis set, such as 6-311++G(d,p), is important for obtaining reliable results. Ab initio methods, like Hartree-Fock (HF), provide a fundamental approach but are often less accurate than DFT for many-electron systems unless electron correlation is included through methods like Møller-Plesset perturbation theory (MP2).

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT/B3LYP) Note: These are representative values based on similar structures and require specific calculations for confirmation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.74 |

| N-C (imidazole) | 1.38 | |

| C-N (aniline) | 1.40 | |

| Bond Angle (°) | C-C-Cl | 120.5 |

| C-N-C (aniline) | 125.0 | |

| C-C-N (imidazole) | 108.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For imidazole (B134444) derivatives, this gap is crucial for their biological activity as it relates to their ability to participate in charge-transfer interactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO is likely distributed over the imidazole ring and the chloro-substituted part of the aniline ring. This distribution facilitates intramolecular charge transfer from the aniline moiety to the imidazole and chloro-substituted regions.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound Note: These are representative values based on similar structures and require specific calculations for confirmation.

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

The analysis focuses on the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

In this compound, significant interactions are expected between the lone pair electrons on the nitrogen atoms of the imidazole and aniline moieties and the antibonding orbitals of adjacent bonds. For instance, the lone pair on the aniline nitrogen can delocalize into the π* orbitals of the aromatic ring, contributing to its stability. Similarly, interactions involving the lone pairs of the imidazole nitrogens and the π* orbitals of the imidazole ring are anticipated.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions in this compound Note: These are representative values based on similar structures and require specific calculations for confirmation.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (aniline) | π(C-C) (aniline ring) | 5.8 |

| LP(1) N (imidazole) | π(C=N) (imidazole ring) | 4.2 |

| π(C-C) (aniline ring) | π*(C-C) (aniline ring) | 20.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for identifying the reactive sites within a molecule. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring and the chlorine atom, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the N-H groups in both the imidazole and aniline moieties are expected to exhibit positive potential, making them susceptible to nucleophilic attack. The distribution of electrostatic potential across the molecule provides insights into its intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable conformers. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy to map the potential energy surface (PES).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. rdd.edu.iq MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational space and the study of time-dependent properties.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule and can provide valuable information for structural elucidation.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings.

Table 4: Predicted Spectroscopic Data for this compound Note: These are representative values based on similar structures and require specific calculations for confirmation.

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| 1H NMR | Aromatic protons | δ 6.8 - 7.5 ppm |

| CH2 protons | δ 4.5 ppm | |

| IR | N-H stretch | ~3400 cm-1 |

| C-Cl stretch | ~750 cm-1 | |

| UV-Vis | λmax | ~280 nm |

Reactivity and Mechanistic Studies of 2 Chloro N 1h Imidazol 2 Ylmethyl Aniline

Nucleophilic Substitution Reactions at the Chlorophenyl Moiety

The chlorophenyl moiety of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is generally unreactive towards nucleophilic aromatic substitution (SNAr). The chlorine atom on the benzene (B151609) ring is attached to an sp2-hybridized carbon, and the presence of the electron-donating secondary amine group (-NH-) further decreases the ring's susceptibility to nucleophilic attack. For a nucleophilic substitution to occur on an aromatic ring, the ring typically needs to be "activated" by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group.

In the absence of such activating groups, forcing conditions, such as high temperatures and pressures, would be required to facilitate the displacement of the chlorine atom by strong nucleophiles. The most widely accepted mechanism for this type of reaction involves the formation of a transient, negatively charged Meisenheimer complex. However, for this compound, the energy barrier to form this intermediate is prohibitively high under normal laboratory conditions. Studies on similar compounds like 2-chloroanilines confirm this low reactivity unless the aromatic ring is appropriately activated.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Imidazole (B134444) Rings

The molecule possesses two aromatic systems susceptible to electrophilic aromatic substitution (EAS): the aniline ring and the imidazole ring. wikipedia.org The outcome of such reactions is dictated by the directing effects of the existing substituents.

Aniline Ring Reactivity: The secondary amine group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the ring, stabilizing the positive charge in the arenium ion intermediate. wikipedia.orgbyjus.com The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho- and para-director.

The combined effect of these two groups means that electrophilic attack is strongly favored at the positions ortho and para to the amine group.

Para-substitution: The position para to the amine group (and meta to the chlorine) is the most likely site for substitution due to reduced steric hindrance.

Ortho-substitution: The positions ortho to the amine are also activated, but substitution here may be sterically hindered by the adjacent chloro and methyl-imidazole groups.

Imidazole Ring Reactivity: The imidazole ring is also an aromatic heterocycle that can undergo electrophilic substitution. It is considered an electron-rich system. However, under strongly acidic conditions often used for EAS reactions like nitration or sulfonation, the nitrogen atoms of the imidazole ring can be protonated, forming an imidazolium (B1220033) ion. This significantly deactivates the ring towards electrophilic attack. Therefore, electrophilic substitution on the aniline ring is generally more favorable.

| Reaction Type | Reagents | Predicted Major Product(s) on Aniline Ring |

| Nitration | HNO₃/H₂SO₄ | 2-chloro-4-nitro-N-(1H-imidazol-2-ylmethyl)aniline |

| Halogenation | Br₂/FeBr₃ | 4-bromo-2-chloro-N-(1H-imidazol-2-ylmethyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 3-chloro-4-(N-(1H-imidazol-2-ylmethyl)amino)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(3-chloro-4-(N-(1H-imidazol-2-ylmethyl)amino)phenyl)ethan-1-one (R=CH₃) |

Reactions Involving the Secondary Amine Linker

The secondary amine that links the aniline and imidazole moieties is a key reactive site. As a nucleophile, it can participate in a variety of reactions. ucalgary.ca

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding N-acyl derivative (an amide). This is often used as a protecting group strategy to reduce the activating effect of the amine during electrophilic aromatic substitution on the aniline ring. libretexts.org

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction.

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones can lead to the formation of enamines or, under reductive conditions (reductive amination), tertiary amines.

These reactions are typical for secondary amines and are expected to proceed under standard conditions with this compound.

Imidazole Ring Reactivity and Tautomerism

The imidazole ring in the molecule exhibits prototropic tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in an equilibrium between the N1-H and N3-H tautomers.

The position of this equilibrium is influenced by the electronic environment and pH. Studies on histidine, which also contains an imidazole ring, have determined the microscopic pK values for each tautomer. nih.gov For the imidazole ring in this compound, the N1-H tautomer is generally considered the more stable form. The pK value of the imidazole ring determines its protonation state; it is basic and will be protonated under acidic conditions. This tautomerism is crucial for its role in coordination chemistry, as the deprotonated nitrogen acts as a potent metal-binding site. nih.gov

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound is not extensively documented in the literature. However, predictions can be made based on its functional groups.

Oxidation: The aniline portion of the molecule is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials (similar to the formation of polyaniline). The secondary amine could also be oxidized. The imidazole ring is generally stable to oxidation but can be cleaved under harsh conditions.

Reduction: The existing functional groups in the parent molecule are not readily reducible under standard catalytic hydrogenation conditions. However, if functional groups like a nitro group were introduced onto the aniline ring via electrophilic substitution (as described in section 5.2), it could be selectively reduced to an amino group using reagents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This provides a synthetic route to further functionalized derivatives.

Investigation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

To elucidate the precise mechanisms of reactions involving this compound, kinetic and isotopic labeling studies would be invaluable. nih.gov

Kinetic Studies: By monitoring the reaction rates as a function of reactant concentrations, temperature, and catalysts, one can determine the rate law and activation parameters for a given transformation. researchgate.net For instance, in a potential nucleophilic substitution reaction, kinetic data could help distinguish between an SNAr or a benzyne (B1209423) mechanism.

Isotopic Labeling: The replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, ¹⁴N with ¹⁵N) can help track the fate of atoms and bonds throughout a reaction. acs.org A key application is the determination of the kinetic isotope effect (KIE). nih.gov For example, if the N-H bond of the secondary amine is broken in the rate-determining step of a reaction, replacing the proton with deuterium would result in a significantly slower reaction rate. This technique could be used to study the mechanisms of acylation or electrophilic substitution, providing insight into the involvement of the amine proton.

Coordination Chemistry with Metal Centers and Complex Formation

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand in coordination chemistry. nbinno.com It can act as a chelating ligand, binding to a single metal center through multiple donor sites. The primary coordination sites are the sp²-hybridized nitrogen atom of the imidazole ring and the nitrogen of the secondary amine linker. nih.gov

This structure allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Depending on the metal and reaction conditions, it could potentially act as a tridentate ligand if both imidazole nitrogens participate in coordination, or it could bridge two metal centers.

Imidazole-containing ligands are known to form stable complexes with a wide range of transition metals, including copper (Cu), cobalt (Co), zinc (Zn), and nickel (Ni). nbinno.comnih.govorientjchem.org The resulting coordination complexes can exhibit various geometries, such as linear, tetrahedral, or octahedral, depending on the coordination number of the metal ion and the stoichiometry of the ligand. nih.gov The electronic and steric properties of these metal complexes can be fine-tuned by modifying the substituents on the aniline or imidazole rings, making them of interest in areas like catalysis and materials science. nbinno.com

| Metal Ion | Potential Coordination Number | Expected Geometry | Potential Applications of Complex |

| Cu(I) | 2 | Linear | Catalysis |

| Cu(II) | 4, 6 | Square Planar, Octahedral | Catalysis, Bioinorganic Chemistry |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Materials Science, Catalysis |

| Zn(II) | 4 | Tetrahedral | Bioinorganic Modeling |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Catalysis |

Ligand Properties and Donor Atom Character

The chelating ligand this compound is a bidentate ligand that coordinates to metal ions through two nitrogen donor atoms: one from the imidazole ring and one from the aniline moiety. The arrangement of these donor atoms allows for the formation of a stable five-membered chelate ring upon complexation with a metal center. The fundamental coordination behavior is analogous to similar N-(heterocyclylmethyl)aniline ligands, which have been shown to form stable transition metal complexes.

The donor character of the imidazole nitrogen is well-established. The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring is readily available for coordination. In contrast, the basicity, and therefore the donor ability, of the aniline nitrogen is influenced by the electronic effects of substituents on the aromatic ring. In the case of this compound, the chloro group at the ortho position of the aniline ring is an electron-withdrawing group. This substituent is expected to decrease the electron density on the aniline nitrogen, thereby reducing its basicity and donor strength compared to an unsubstituted N-(1H-imidazol-2-ylmethyl)aniline. ncert.nic.indoubtnut.compharmaguideline.com However, the chelate effect, which is the enhanced stability of a complex containing a chelate ligand compared to a complex with analogous monodentate ligands, still provides a strong driving force for coordination of the aniline nitrogen.

Studies on structurally related ligands, such as bis(N-methylbenzimidazol-2-ylmethyl)aniline and 2-(1H-benzimidazol-2-yl)aniline, have confirmed the bidentate N,N-coordination mode. asianpubs.orgresearchgate.netnih.gov In complexes of these ligands, both the benzimidazole (B57391) and aniline nitrogens participate in bonding to the metal center, forming stable chelate structures. For instance, in the complex Cd(Mebba)22, where Mebba is bis(N-methylbenzimidazol-2-ylmethyl)aniline, the cadmium(II) ion is coordinated to two Mebba ligands through four benzimidazole nitrogen atoms and two aniline nitrogen atoms, resulting in a distorted octahedral geometry. asianpubs.org Similarly, a zinc(II) complex with 2-(1H-benzimidazol-2-yl)aniline shows a distorted tetrahedral geometry with the zinc ion coordinated to both the imidazole and aniline nitrogen atoms. nih.gov These examples strongly support the proposed bidentate coordination of this compound.

The coordination of the two nitrogen atoms in this compound to a metal center would result in the formation of a five-membered chelate ring. The stability and conformation of this ring will be influenced by the nature of the metal ion, its oxidation state, and the other ligands in the coordination sphere.

Table 1: Expected Coordination Properties of this compound

| Property | Description |

| Coordination Mode | Bidentate (N,N-chelation) |

| Donor Atoms | Imidazole nitrogen, Aniline nitrogen |

| Chelate Ring Size | 5-membered |

| Effect of Chloro Group | Electron-withdrawing, reduces basicity of aniline nitrogen |

Stereochemical Aspects of Metal Complexes

The formation of metal complexes with this compound as a bidentate ligand can lead to various stereochemical outcomes, depending on the coordination number and geometry of the central metal ion. The most common geometries for transition metal complexes are octahedral, square planar, and tetrahedral.

Octahedral Complexes

In octahedral complexes with the general formula [M(L)3] (where L is the bidentate ligand), the arrangement of the three chelate rings can result in the formation of optical isomers, specifically enantiomers. These isomers are non-superimposable mirror images of each other and are designated as Δ (delta) and Λ (lambda) based on the right-handed or left-handed helicity of the propeller-like arrangement of the chelate rings. libretexts.orgsavemyexams.comlibretexts.org

For octahedral complexes of the type [M(L)2X2] (where X is a monodentate ligand), geometric isomers (cis and trans) are possible. In the cis-isomer, the two X ligands are adjacent to each other, while in the trans-isomer, they are opposite to each other. Furthermore, the cis-isomer is chiral and can exist as a pair of enantiomers (Δ-cis and Λ-cis). The trans-isomer is typically achiral as it possesses a plane of symmetry. savemyexams.comcrunchchemistry.co.uk

Square Planar and Tetrahedral Complexes

For square planar complexes with the formula [M(L)2], only a cis-isomer is generally possible due to the steric constraints of the bidentate ligand. This cis-isomer would be chiral and could exist as a pair of enantiomers. In the case of a tetrahedral complex of the type [M(L)2], the molecule would be chiral and exist as a pair of enantiomers.

The specific stereoisomers that are formed will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The steric bulk of the this compound ligand, particularly the chloro substituent on the aniline ring, may also influence the relative stability of the different isomers.

While no specific crystal structures for metal complexes of this compound are available in the searched literature, the principles of coordination chemistry and stereoisomerism provide a strong basis for predicting the potential stereochemical outcomes.

Table 2: Potential Stereoisomers for Metal Complexes of this compound (L)

| Complex Type | Coordination Geometry | Possible Isomers |

| [M(L)3] | Octahedral | Δ and Λ enantiomers |

| [M(L)2X2] | Octahedral | cis (Δ and Λ enantiomers), trans (achiral) |

| [M(L)2] | Square Planar | cis (enantiomers) |

| [M(L)2] | Tetrahedral | Enantiomers |

Structure Activity Relationship Sar and Ligand Design Principles

Systemic Modification of the Aniline (B41778) Ring and its Impact on Molecular Function

The substituted aniline ring is a critical component for the molecular function of 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline and its analogues, significantly influencing both potency and receptor selectivity. Research on related aryliminoimidazolidines and other adrenergic agents has demonstrated that modifications to this aromatic ring can have a dramatic effect on their interaction with α-adrenoceptors. documentsdelivered.com

Substitution patterns on the aniline ring are a key determinant of activity. For instance, in the closely related indolin-2-yl imidazoline (B1206853) series, substitution on the aromatic portion of the molecule with halogens was found to produce compounds with α2-adrenergic antagonist activity, devoid of agonist effects. nih.gov The presence of a 6-chloro group, as seen in the title compound, has been noted in other scaffolds like 1-phenylbenzazepines to enhance affinity for dopamine (B1211576) receptors, suggesting that halogen substitution at specific positions is a critical design element. mdpi.com The size and orientation of these substituents also have a profound effect on the potency and selectivity of the molecules. researchgate.net

The nature of the substituents can differentiate between agonist and antagonist activity and modulate selectivity between receptor subtypes. For example, modifications to the carbocyclic ring of tetralin-based imidazolines succeeded in separating α1 and α2 adrenergic agonism. nih.gov Furthermore, studies on chlorothalonil (B1668833) derivatives showed that introducing electron-withdrawing groups onto a phenyl amine ring could enhance biological activity, a principle that applies to the chloro-substituent in this compound. nih.gov

The following table summarizes the observed impact of various modifications to the aniline or analogous aromatic rings in related compounds.

| Modification Type | Example Substituent/Change | Observed Impact on Molecular Function | Reference |

|---|---|---|---|

| Halogen Substitution | Chlorine, Fluorine | Can enhance receptor affinity and produce antagonist activity. nih.govmdpi.com | nih.govmdpi.com |

| Electron-Withdrawing Groups | NO₂ | Enhances fungicidal activity in related structures, suggesting a role in modulating electronic properties for biological function. nih.gov | nih.gov |

| Alkyl Substitution | N-alkyl groups of increasing size | Can lead to α2-adrenergic antagonists without agonist activity. nih.gov | nih.gov |

| Positional Isomerism | Varying substituent positions on the ring | Dramatically affects potency and the degree of selectivity for prejunctional α-adrenoceptors. documentsdelivered.com | documentsdelivered.com |

| Ring System Modification | Modifying a tetralin ring system | Improves the separation of potent α1 and α2 adrenergic agonism. nih.gov | nih.gov |

Exploration of Substituent Effects on the Imidazole (B134444) Moiety and its Derivatives

The imidazole moiety, along with its connecting bridge to the aniline ring, is fundamental to the biological activity of this class of compounds. Modifications to this part of the molecule play an important role in defining the compound's potency and efficacy at α-adrenoceptors. nih.gov

The alkyl bridge linking the imidazole and aryl rings is particularly sensitive to substitution. Studies on arylalkylimidazoles have shown that α-methylation of this bridge can augment hypotensive and bradycardic activities, while α-hydroxylation consistently leads to a marked decrease in both α1- and α2-adrenoceptor activity. nih.gov This suggests that the alkyl bridge may participate directly in the binding process and that bulky, non-polar groups are tolerated or even beneficial, whereas polar hydroxyl groups are detrimental. nih.gov

Regarding the imidazole ring itself, substitutions can significantly alter biological outcomes. In a series of imidazole-coumarin conjugates, the presence of a hydrogen atom at the N(1) position of the imidazole nucleus was found to be a key factor for enhancing antiviral potency and selectivity. mdpi.com In other contexts, such as tri-aryl imidazole derivatives, various substitutions on the imidazole ring are explored to achieve selective inhibition of specific enzymes. nih.gov The synthesis of N-substituted benzimidazole (B57391) derivatives has also been a successful strategy for developing new antimicrobial and anticancer agents. researchgate.net These findings indicate that the N-H group of the imidazole in the title compound is likely a key interaction point, and its substitution would significantly modulate biological activity.

The following table details the effects of substituents on the imidazole moiety and its linker.

| Modification Location | Substituent/Change | Observed Impact on Molecular Function | Reference |

|---|---|---|---|

| Alkyl Bridge (α-position) | Methyl group | Augments α-adrenoceptor activity (hypotensive/bradycardic effects). nih.gov | nih.gov |

| Alkyl Bridge (α-position) | Hydroxyl group | Markedly decreases vasopressor and sympatho-inhibitory activity. nih.gov | nih.gov |

| Imidazole Ring (N1-position) | Hydrogen (unsubstituted) | Essential for potent and selective antiviral activity in some conjugate series. mdpi.com | mdpi.com |

| Imidazole Ring (General) | Various aryl substitutions | Modulates selective inhibition of enzymes like carbonic anhydrase. nih.gov | nih.gov |

| Carbon Bridge Chirality | (S)-(+) vs (R)-(-) isomers | Plays a critical role in maintaining potent α2-adrenoceptor activity and selectivity. nih.gov | nih.gov |

Conformer-Activity Relationship Studies

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The relative spatial orientation of the aniline and imidazole rings, dictated by the flexibility of the methylene (B1212753) amine bridge, is a key determinant of binding affinity. While specific conformer-activity relationship studies on the title compound are not extensively detailed, principles can be drawn from related adrenergic agents. nih.gov

Bioisosteric Replacements and Their Influence on Molecular Recognition

Bioisosteric replacement is a powerful strategy in drug design used to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com For this compound, several key moieties could be subject to bioisosteric replacement to modulate molecular recognition and pharmacokinetic profiles.

Imidazole Ring: The imidazole ring can be replaced by other five-membered heterocycles that mimic its hydrogen bonding capabilities and electronic properties. Common bioisosteres include triazoles, oxadiazoles, or oxazoles. drughunter.com These replacements can enhance metabolic stability and alter selectivity profiles.

Aniline Ring: The 2-chloroaniline (B154045) group can be replaced by other substituted aromatic or heteroaromatic systems to explore different hydrophobic and electronic interactions within the receptor pocket.

Chloro Substituent: The chlorine atom is a classical bioisostere for a methyl group, but it can also be exchanged with other halogens (F, Br) or a trifluoromethyl (CF₃) group. A fluorine-for-hydrogen exchange, for example, can influence membrane permeability. acs.org

Amine Linker: The secondary amine linker could be replaced with bioisosteres such as an ether (-O-) or a thioether (-S-). However, this would significantly alter the hydrogen bonding capacity and basicity, likely impacting receptor binding, as the protonated amine is often a key pharmacophoric feature for aminergic receptors.

The table below provides examples of potential bioisosteric replacements for the title compound.

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Imidazole | 1,2,4-Triazole, Oxazole | Mimics hydrogen bonding properties while potentially enhancing metabolic stability and selectivity. drughunter.com | drughunter.com |

| Chlorine | Trifluoromethyl (CF₃) | Maintains electron-withdrawing character, can increase lipophilicity and metabolic stability. acs.org | acs.org |

| Chlorine | Fluorine (F) | Can improve membrane permeability through intramolecular electrostatic interactions. acs.org | acs.org |

| Aniline Ring | Pyridyl or other heteroaromatic rings | Alters electronic distribution, hydrogen bonding potential, and solubility. | N/A |

Rational Design Strategies for Modulating Molecular Interactions

Rational design strategies leverage an understanding of SAR to create novel compounds with improved therapeutic profiles. For analogues of this compound, such strategies focus on optimizing interactions with the target receptor, often an α2-adrenoceptor. nih.govdrugbank.com

One common approach is pharmacophore-based design , which involves identifying the essential structural features and their spatial arrangement required for biological activity. For α2-agonists, the pharmacophore typically includes a protonatable nitrogen (in the imidazole ring), an aromatic ring system, and specific electrostatic and hydrophobic features. New molecules are then designed to fit this model. nih.gov

Another strategy is structure-based design , which uses the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. Molecular docking studies, for example, can predict how a designed molecule will bind to the active site, allowing for modifications that enhance binding affinity. nih.govrsc.org For instance, by observing that a particular pocket in the receptor is hydrophobic, a designer might add a lipophilic group to the aniline ring of the ligand to achieve a better fit.

The principle of structural combination is also employed, where known active fragments from different molecules are combined to create a new hybrid compound. This approach led to the development of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives with antitumor activity. nih.gov By understanding the SAR of the aniline and imidazole moieties, medicinal chemists can rationally introduce modifications to fine-tune a compound's activity, selectivity, and pharmacokinetic properties. nih.gov

Computational SAR Approaches and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound. These methods can rationalize experimental results and guide the design of new analogues with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational tool. 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) have been successfully applied to α2a-adrenoceptor agonists to build predictive models. nih.gov These models correlate the biological activity of a series of compounds with their 3D structural and electronic properties. The resulting statistical models can then be used to predict the binding affinities of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Molecular docking is another widely used computational technique. It simulates the binding of a ligand to the active site of a target receptor, providing insights into the binding conformation and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). Docking studies have been used to rationalize the activity of imidazole-containing compounds and to understand why certain substitutions lead to higher potency. nih.govrsc.org

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is increasingly used to predict the pharmacokinetic and safety properties of new chemical entities early in the design process. jneonatalsurg.com By combining these computational approaches, researchers can build comprehensive models that not only predict a compound's potency but also its drug-like properties, facilitating a more efficient drug discovery process. researchgate.net

Future Directions and Emerging Research Avenues for 2 Chloro N 1h Imidazol 2 Ylmethyl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign and efficient methods. researchgate.netbohrium.comjksus.orgnih.govresearchgate.net Future research concerning 2-chloro-N-(1H-imidazol-2-ylmethyl)aniline is expected to align with the principles of green chemistry. researchgate.netbohrium.comjksus.orgnih.govresearchgate.net The development of novel synthetic pathways will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of imidazole-containing compounds. researchgate.net

Ultrasound Irradiation: Sonochemistry represents another green tool that can facilitate the synthesis of imidazoles by enhancing reaction rates and efficiency. researchgate.net

Ball Milling: This solvent-free method offers a sustainable alternative to traditional solution-phase synthesis, minimizing the use of hazardous solvents. researchgate.net

Catalytic Systems: The use of reusable catalysts, such as magnetic nanoparticles, can lead to more sustainable and cost-effective synthetic processes. researchgate.net

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity |

| Ultrasound Irradiation | Enhanced reaction speed, energy efficiency |

| Ball Milling | Solvent-free conditions, reduced waste |

| Reusable Catalysts | Cost-effectiveness, environmental sustainability |

Advanced Spectroscopic Characterization of Excited States and Transient Intermediates

A comprehensive understanding of the photophysical properties of this compound is crucial for its potential application in areas such as photochemistry and materials science. Future research should employ advanced spectroscopic techniques to probe the excited states and transient intermediates of this molecule. Techniques such as time-resolved fluorescence and transient absorption spectroscopy can provide valuable insights into the dynamics of photo-induced processes. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to complement experimental findings and provide a deeper understanding of the electronic structure and excited-state behavior. researchgate.netresearchgate.netresearchgate.net

Integration of Machine Learning and AI in Molecular Design and Prediction

Predict Physicochemical Properties: ML models can be trained to predict various properties, including solubility, lipophilicity, and metabolic stability, thus accelerating the design of new derivatives with improved characteristics. nih.govnih.govcolab.wsresearchgate.net

Design Novel Analogs: Generative AI models can be used to design novel analogs of this compound with desired properties for specific applications. nih.govdebiopharm.comactascientific.com

Develop 3D-QSAR Models: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to understand the relationship between the molecular structure and biological activity of imidazole derivatives. nih.gov

| AI/ML Application | Potential Impact on Research |

| Property Prediction | Accelerated optimization of molecular properties |

| Generative Molecular Design | Rapid identification of novel and potent analogs |

| 3D-QSAR Modeling | Elucidation of structure-activity relationships |

Exploration of Unconventional Reactivity Patterns and Catalysis

The imidazole moiety is known to participate in a variety of chemical transformations. Future research should explore the unconventional reactivity patterns of this compound, including its potential as a catalyst or a ligand in catalysis. For instance, the imidazole nitrogen atoms can coordinate with metal centers, making it a candidate for the development of novel catalysts. researchgate.net The electronic properties of the molecule, influenced by the chloro and imidazolylmethyl substituents, may lead to unique reactivity that can be exploited for the synthesis of complex organic molecules.

High-Throughput Screening Methodologies for Research Applications

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries for various applications. japsonline.comnuvisan.comresearchgate.netnih.govnih.gov In the context of this compound, HTS methodologies can be employed to:

Identify Bioactive Derivatives: Screening libraries of derivatives against various biological targets can lead to the discovery of new therapeutic agents.

Discover Novel Catalysts: HTS can be used to rapidly screen for catalytic activity in a wide range of chemical reactions.

Optimize Material Properties: For applications in materials science, HTS can be used to screen for derivatives with desired optical or electronic properties.

The implementation of automated and miniaturized HTS platforms will be crucial for accelerating the pace of research and discovery related to this compound. japsonline.comnuvisan.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.